Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

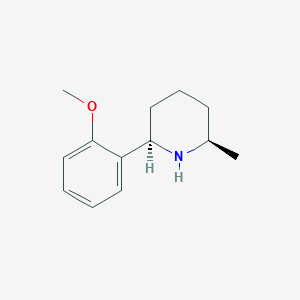

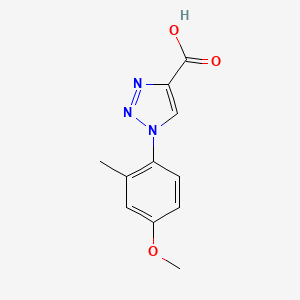

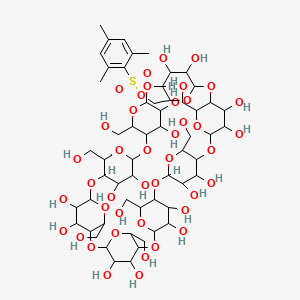

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a biochemical reagent . It is a building block used as an intermediate for the synthesis of mono-functionalized gamma-cyclodextrins . It is used in proteomics research .

Molecular Structure Analysis

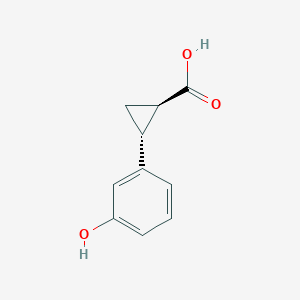

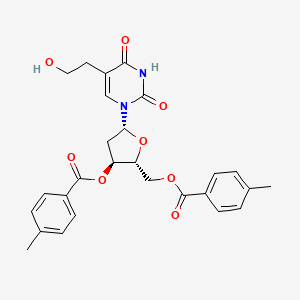

The molecular formula of Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is C57H90O42S . Its molecular weight is 1479.4 g/mol . The structure is complex, with many hydroxy groups and one sulfonyl group attached to a cyclodextrin ring .Physical And Chemical Properties Analysis

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications

Drug Delivery Systems (DDS)

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin: is utilized in the development of advanced drug delivery systems. Its molecular structure allows for the formation of inclusion complexes with pharmaceutical agents, enhancing their solubility, stability, and bioavailability . This application is particularly valuable for drugs with poor water solubility, enabling them to be effectively used in various therapeutic treatments.

Glycoengineering

This compound plays a significant role in glycoengineering, where it is used to modify the glycosylation patterns of therapeutic proteins . By altering these patterns, researchers can improve the efficacy, stability, and safety of protein-based drugs, leading to more effective treatments for a range of diseases.

Supramolecular Chemistry

As a supramolecular host, Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is involved in the study and creation of complex molecular systems . Its ability to form host-guest complexes is essential for understanding molecular recognition and self-assembly processes, which are fundamental in the design of nanomaterials and molecular machines.

Analytical Chemistry

In analytical chemistry, this compound is used to enhance the detection and quantification of various substances . Its inclusion properties improve the selectivity and sensitivity of analytical methods, such as chromatography and spectroscopy, making it a valuable tool for chemical analysis.

Environmental Science

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin: contributes to environmental science by aiding in the removal of pollutants from water and soil . Its ability to encapsulate harmful compounds facilitates their extraction and degradation, thus helping in the development of more efficient and eco-friendly remediation techniques.

Food Industry

In the food industry, this cyclodextrin derivative is used to improve the stability and solubility of flavors, preservatives, and other additives . It helps in masking undesirable tastes and odors, enhancing the overall quality and shelf-life of food products.

Safety and Hazards

properties

IUPAC Name |

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINRRYVZBGTIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90O42S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)